molecular formula C20H30S2 B1620211 DI(1-ADAMANTYL) DISULFIDE CAS No. 34895-45-9

DI(1-ADAMANTYL) DISULFIDE

Cat. No.: B1620211
CAS No.: 34895-45-9
M. Wt: 334.6 g/mol
InChI Key: YZEIBKZXLUKRGZ-UHFFFAOYSA-N
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Description

DI(1-ADAMANTYL) DISULFIDE is a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.582 g/mol . This compound is characterized by its unique tricyclic structure, which consists of two tricyclo(3.3.1.13,7)dec-1-yl groups connected by a disulfide bond. The compound is known for its stability and distinctive chemical properties.

Preparation Methods

The synthesis of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) typically involves the reaction of tricyclo(3.3.1.13,7)dec-1-yl thiol with an oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out under mild conditions to prevent the decomposition of the tricyclic structure .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

DI(1-ADAMANTYL) DISULFIDE undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents such as peracids.

    Reduction: The disulfide bond can be reduced to form the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The tricyclic groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DI(1-ADAMANTYL) DISULFIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures and facilitating redox reactions. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and the modulation of redox states.

Molecular targets and pathways involved in the compound’s action include thiol-disulfide exchange reactions and redox signaling pathways. These interactions can influence various cellular processes, such as protein folding, enzyme activity, and oxidative stress responses.

Comparison with Similar Compounds

DI(1-ADAMANTYL) DISULFIDE can be compared with other disulfide-containing compounds, such as:

    Di-1-adamantyl disulfide: Similar in structure but with adamantyl groups instead of tricyclo(3.3.1.13,7)dec-1-yl groups. It has different reactivity and stability profiles.

    Di-tert-butyl disulfide: Contains tert-butyl groups, which confer different steric and electronic properties compared to tricyclo(3.3.1.13,7)dec-1-yl groups.

    Di-phenyl disulfide: Contains phenyl groups, leading to different chemical behavior and applications in organic synthesis.

The uniqueness of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) lies in its tricyclic structure, which imparts distinct physical and chemical properties compared to other disulfide compounds .

Properties

IUPAC Name

1-(1-adamantyldisulfanyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEIBKZXLUKRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188447
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34895-45-9
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034895459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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